CYP3A4 TDI Mitigation via 4,6-Disubstitution Pattern on 5-Fluoropyrimidine
The target compound possesses the critical 4,6-disubstitution pattern on its 5-fluoropyrimidine ring. A dedicated medicinal chemistry study demonstrated that dual substitution at both the 4- and 6-positions of a 5-fluoropyrimidine is essential to ameliorate time-dependent inhibition (TDI) of CYP3A4. A comparator 4,6-dimethyl-5-fluoropyrimidine analog exhibited a 10-fold weaker inhibition of CYP3A4 relative to a mono-substituted or unsubstituted 5-fluoropyrimidine control [1]. While the comparator in the study uses methyl groups, the target compound achieves this protective dual-substitution with a 6-ethyl and a 4-thiomorpholine group, a structural motif relevant to advancing leads with reduced DDI liability. In contrast, common analogs like 4-(5-fluoropyrimidin-2-yl)thiomorpholine (CAS 1864623-61-9) and 4-(pyrimidin-4-yl)thiomorpholine (CAS 1865190-98-2) lack this specific 4,6-disubstitution, leaving them with an unmitigated TDI risk profile .
| Evidence Dimension | CYP3A4 Time-Dependent Inhibition (TDI) |
|---|---|
| Target Compound Data | 4,6-Disubstituted-5-fluoropyrimidine scaffold present (6-ethyl, 4-thiomorpholine) |
| Comparator Or Baseline | Mono-substituted 5-fluoropyrimidine control (Compound 464) vs. 4,6-dimethyl-5-fluoropyrimidine (Compound 465) |
| Quantified Difference | 10-fold weaker CYP3A4 inhibition for the 4,6-disubstituted analog (IC50 ratio > 10:1) |
| Conditions | CYP3A4 TDI assay; J. Med. Chem. 2018. |
Why This Matters
This scaffold-level feature makes the compound a preferred starting point for lead optimization programs aiming to avoid CYP3A4-mediated drug-drug interactions.
- [1] J. Med. Chem. 2018, 61, 23, 10700-10708. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. View Source
